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Compound of Interest

Compound Name: 4-Chloro-2-(piperidin-4-yl)pyridine
CAS No.: 899357-00-7
Cat. No.: B1661348

Get Quote

Executive Technical Summary
¢ Compound Name: 4-Chloro-2-(piperidin-4-yl)pyridine[1][2]

e CAS Number: 899357-00-7[1]

e Molecular Formula: C10H13CIN2[3]

e Exact Mass: 196.0767 Da

o Structural Class: 2,4-Disubstituted Pyridine / Piperidine Hybrid

+ Key Analytical Challenge: Distinguishing the regioisomerism of the pyridine substitution (2-
vs 3- vs 4-position) and confirming the integrity of the secondary amine.

Structural Analysis & Chemometric Logic

The molecule consists of a basic piperidine ring attached at the C4-position to the C2-position
of a pyridine ring, which bears a chlorine atom at C4.
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» Electronic Environment: The pyridine nitrogen exerts an electron-withdrawing effect,
deshielding adjacent protons (H6). The chlorine atom at C4 further modulates the chemical
shifts of H3 and H5 via inductive (-I) and mesomeric (+M) effects.

o Conformational Dynamics: The piperidine ring predominantly adopts a chair conformation.
The bond between the pyridine C2 and piperidine C4 allows for free rotation, though steric
interactions typically favor an equatorial orientation of the pyridine substituent relative to the
piperidine ring.

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary tool for confirming the presence of the chlorine atom and the
molecular weight.

Electrospray lonization (ESI-MS) Data
Mode: Positive lon Mode (ESI+)

Parameter Value (m/z) Interpretation

Base peak. Protonated
[M+H]* (33Cl) 197.1 _
molecular ion.[4]

Isotope peak. Confirms
[M+H]* (37Cl) 199.1 presence of one Chlorine
atom.[3][4][5][6][71[8][9][10]

Characteristic natural

Isotope Ratio ~3:1

abundance of 35Cl vs 37Cl.

Sodium adduct (common in
[M+Na]* 219.1

unbuffered solvents).

Dimer formation (concentration
[2M+H]* 393.2

dependent).

Fragmentation Logic (MS/MS)
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Upon collision-induced dissociation (CID), the molecule follows a predictable fragmentation
pathway:

e Loss of NHs/Amine fragment: Cleavage of the piperidine ring.

o Loss of Cl radical: Observation of peaks at m/z 162 (dechlorinated species), though less
common in soft ESI.

» Diagnostic Fragment: The pyridyl-stabilized cation is the most persistent species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the Free Base form in Chloroform-d (CDCIs). Note: If analyzing
the Dihydrochloride salt in DMSO-ds or D20, significant deshielding (~0.5 - 1.0 ppm) of the
piperidine protons will occur due to protonation of the secondary amine.

'H NMR Assignment (400 MHz, CDCI3)
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o Shift (5, o Coupling (J, Assignment
Position Multiplicity Integral .
ppm) Hz) Logic
o-proton to
Py-H6 8.48 Doublet (d) 1H 5.2 Py-N; most
deshielded.
Meta to Cl,
Py-H3 7.21 Doublet (d) 1H 1.8 ortho to alkyl
group.
Doublet of Ortho to H6,
Py-H5 7.14 1H 52,18
Doublets (dd) meta to H3.
Equatorial
_ _ protons
Pip-H2/6 (eq) 3.18 Multiplet (dt) 2H 12.0, 3.0 ]
adjacent to
NH.
Methine
Pip-H4 2.75 Multiplet (tt) 1H 115,35 proton linking
the rings.
) Axial protons
) Triplet of )
Pip-H2/6 (ax) 2.70 2H 12.0,25 adjacent to
Doublets (td)
NH.
Equatorial
) Broad
Pip-H3/5(eq) 1.85 2H 13.0 protons (beta
Doublet
to N).
) Quadruplet of Axial protons
Pip-H3/5 (ax)  1.65 2H 12.5,4.0
Doublets (beta to N).
Exchangeabl
e; shift varies
NH 1.8-25 Broad Singlet  1H - with
concentration
/water.
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3C NMR Assignment (100 MHz, CDClz)

Position Shift (8, ppm) Type Assignment Logic
Ipso to piperidine;
Py-C2 166.5 Quaternary (Cq) deshielded by N and
alkyl.
Alpha to Nitrogen;
Py-C6 150.2 CH _ _
highly deshielded.
Py-C4 144.8 Quaternary (Cq) Ipso to Chlorine.
Py-C5 122.5 CH Beta to Nitrogen.
Gamma to Nitrogen;
shielded by
Py-C3 120.8 CH ,
mesomeric effect of
CI? (Variable).
Pip-C2/6 46.8 CH: Alpha to Amine.
) Methine linking
Pip-C4 44.5 CH
carbon.
Pip-C3/5 324 CH: Beta to Amine.

Experimental Protocols: Synthesis & Purification

To obtain high-purity material for spectroscopic validation, the following workflow is

recommended. This avoids the ambiguity of direct chlorination and utilizes a modular Suzuki-

Miyaura Coupling approach.

Workflow Diagram

The following diagram illustrates the logical flow from raw materials to the final analytical

sample.
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Step 1: Suzuki Coupling Yield ~70-80% o
(Pd(dppfCI2, K2CO3, Dioxane/H20) N-Boc-4-(4-chloropyridin-2-yl)piperidine

LTI Target: 4-Chioro-2-(piperidin-4-y)pyridine
(Free Base or HC| Salt)

Step 2: Deprotection
(TFA/DCM or HCI/Dioxane)
P > ( )
Reagent: N-Boc-piperidin-4-yl
boronic acid pinacol ester

Click to download full resolution via product page

Caption: Synthetic workflow for generating analytical-grade 4-Chloro-2-(piperidin-4-
yl)pyridine.

Step-by-Step Methodology

e Coupling: React 2-bromo-4-chloropyridine (1.0 eq) with 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-
dioxaborolan-2-yl)piperidine (1.1 eq) using Pd(dppf)Clz (0.05 eq) and K2COs (3.0 eq) in a
Dioxane/Water (4:1) mixture at 90°C for 16 hours.

o Why: The bromine at C2 is more reactive towards oxidative addition than the chlorine at
C4, ensuring regio-selectivity.

 Purification (Intermediate): Extract with EtOAc, wash with brine, and purify via silica gel
chromatography (Hexane/EtOAc gradient).

» Deprotection: Dissolve the intermediate in DCM and add Trifluoroacetic acid (TFA) (10 eq).
Stir at RT for 2 hours.

o Work-up (Free Base): Concentrate in vacuo. Basify with sat. NaHCOs to pH 9. Extract with
DCM/Isopropanol (3:1). Dry over Na2SOa4 and concentrate.

o Quality Control: The free base is an oil or low-melting solid. For long-term storage, convert
to the dihydrochloride salt by treating with 4M HCI in Dioxane.

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, watch for these common impurities:
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Impurity Origin Detection (NMR/MS)

1H NMR: Multiplets at 7.5-7.7

Triphenylphosphine Oxide Suzuki byproduct ppm. 3P NMR: Signal at ~29
ppm.[11]
) ) MS: m/z 184 (N-Boc-
Protodeboronation Product Hydrolysis of boronate o
piperidine).
MS: Dimer mass. 'H NMR:
Bis-coupling Over-reaction at C4-Cl Loss of Py-H3/H5 coupling
pattern.
. IH NMR: DCM (5.30 ppm),
Residual Solvents Process
EtOAc (4.12, 2.05, 1.26 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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